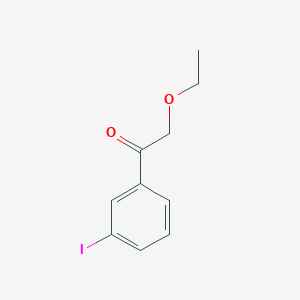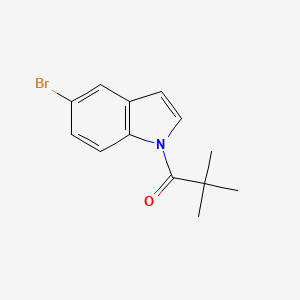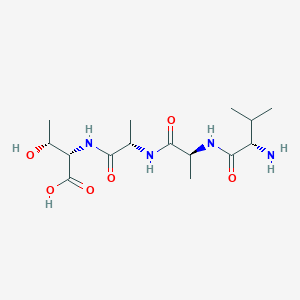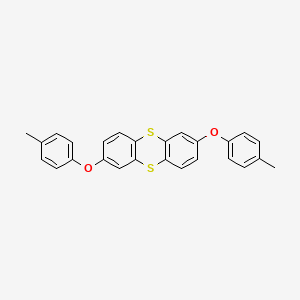
2,7-Bis(4-methylphenoxy)thianthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis(4-methylphenoxy)thianthrene is an organic compound characterized by its unique structure, which includes a thianthrene core substituted with two 4-methylphenoxy groups at the 2 and 7 positions. This compound is part of the thianthrene family, known for their sulfur-containing heterocyclic structures. Thianthrene derivatives are notable for their applications in various fields due to their unique electronic and photophysical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis(4-methylphenoxy)thianthrene typically involves the reaction of thianthrene with 4-methylphenol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where thianthrene is reacted with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Bis(4-methylphenoxy)thianthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thianthrene core to its corresponding dihydrothianthrene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like potassium carbonate or sodium hydride are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothianthrene derivatives.
Substitution: Various substituted thianthrene derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
2,7-Bis(4-methylphenoxy)thianthrene has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2,7-Bis(4-methylphenoxy)thianthrene is primarily related to its electronic structure. The thianthrene core can participate in electron transfer processes, making it useful in redox reactions. The presence of the 4-methylphenoxy groups can influence the compound’s reactivity and interaction with molecular targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Thianthrene: The parent compound with a simpler structure.
2,7-Bis(3-aminophenoxy)thianthrene: A derivative with amino groups instead of methyl groups.
2,7-Bis(4-aminophenylenesulfanyl)thianthrene: Another derivative with different substituents.
Uniqueness: 2,7-Bis(4-methylphenoxy)thianthrene is unique due to the presence of the 4-methylphenoxy groups, which can enhance its solubility and modify its electronic properties. This makes it particularly useful in applications requiring specific optical and electronic characteristics .
Eigenschaften
CAS-Nummer |
697803-01-3 |
|---|---|
Molekularformel |
C26H20O2S2 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
2,7-bis(4-methylphenoxy)thianthrene |
InChI |
InChI=1S/C26H20O2S2/c1-17-3-7-19(8-4-17)27-21-11-13-23-25(15-21)29-24-14-12-22(16-26(24)30-23)28-20-9-5-18(2)6-10-20/h3-16H,1-2H3 |
InChI-Schlüssel |
XBYVBRXJBBEXMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=CC3=C(C=C2)SC4=C(S3)C=CC(=C4)OC5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-Benzyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12529007.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine](/img/structure/B12529011.png)

![2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene](/img/structure/B12529016.png)

![Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate](/img/structure/B12529023.png)
![3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12529031.png)
![[1,1'-Biphenyl]-4-amine, N,N-dimethyl-2'-nitro-](/img/structure/B12529035.png)
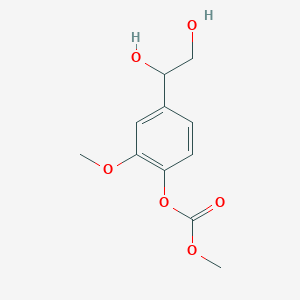

![3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid](/img/structure/B12529078.png)
